Agomelatine-d3 (acetamide-2,2,2-d3)
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Overview
Description
Agomelatin-d3 is a deuterated analog of agomelatine, a melatonin receptor agonist and serotonin receptor antagonist. Agomelatin-d3 is primarily used in research to study the pharmacokinetics and metabolism of agomelatine. The deuterium atoms in agomelatin-d3 replace hydrogen atoms, providing a useful tool for tracing and analyzing the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of agomelatin-d3 involves the incorporation of deuterium atoms into the agomelatine molecule. One common method is the catalytic hydrogenation of 7-methoxy-1-naphthylacetonitrile using deuterium gas in the presence of a catalyst such as palladium on carbon. This reaction yields deuterated 7-methoxy-1-naphthylacetonitrile, which is then acetylated to form agomelatin-d3 .
Industrial Production Methods
Industrial production of agomelatin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The purity and yield of the final product are ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Agomelatin-d3 undergoes various chemical reactions, including:
Oxidation: Agomelatin-d3 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert agomelatin-d3 to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in agomelatin-d3 with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of agomelatin-d3 can yield deuterated ketones, while reduction can produce deuterated alcohols.
Scientific Research Applications
Agomelatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetic Studies: Agomelatin-d3 is used to study the absorption, distribution, metabolism, and excretion of agomelatine in biological systems.
Metabolic Pathway Analysis: The deuterium atoms in agomelatin-d3 serve as tracers to investigate the metabolic pathways of agomelatine.
Drug Development: Researchers use agomelatin-d3 to develop and optimize new therapeutic agents based on the agomelatine structure.
Biological Studies: Agomelatin-d3 is employed in studies to understand the biological effects and mechanisms of action of agomelatine.
Mechanism of Action
Agomelatin-d3 exerts its effects by acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C). The activation of melatonin receptors helps regulate circadian rhythms and improve sleep patterns, while the antagonism of serotonin receptors increases the availability of norepinephrine and dopamine in the prefrontal cortex, leading to antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Agomelatine: The non-deuterated form of agomelatin-d3, used as an antidepressant.
Melatonin: A natural hormone that regulates sleep-wake cycles.
Ramelteon: A melatonin receptor agonist used to treat insomnia.
Uniqueness of Agomelatin-d3
Agomelatin-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
246.32 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3 |
InChI Key |
YJYPHIXNFHFHND-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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